molecular formula C10H18N2O2 B11900397 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B11900397
M. Wt: 198.26 g/mol
InChI Key: VYKPXEXPVLZDPC-UHFFFAOYSA-N
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Description

4-Ethyl-1-oxa-4,9-diazaspiro[55]undecan-3-one is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an oxazolidinone ring fused to a diazaspiro undecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an isocyanate or a carbonyl compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .

Scientific Research Applications

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazaspiro[5.5]undecan-3-one: Similar spirocyclic structure but lacks the ethyl and oxa groups.

    4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Similar structure with a methyl group instead of an ethyl group.

    4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Contains a cyclopropyl group instead of an ethyl group.

Uniqueness

4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the oxa ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C10H18N2O2/c1-2-12-8-10(14-7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3

InChI Key

VYKPXEXPVLZDPC-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCNCC2)OCC1=O

Origin of Product

United States

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